Bromate

Description

Propriétés

IUPAC Name |

bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDBWCPKPHAZSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

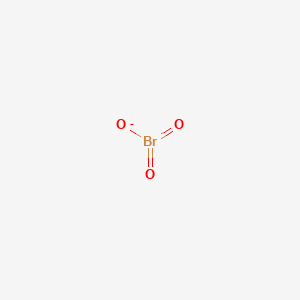

Canonical SMILES |

[O-]Br(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023923 | |

| Record name | Bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromates, inorganic, n.o.s. is a colorless to light colored solid. Slightly soluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | BROMATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15541-45-4 | |

| Record name | BROMATES, INORGANIC, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Toxicological Profile of Potassium Bromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bromate (KBrO₃) is a potent oxidizing agent with a history of use as a food additive, primarily as a flour-improving agent. Despite its efficacy in food processing, significant toxicological concerns have led to its ban in many countries. This technical guide provides a comprehensive overview of the toxicological properties of potassium this compound, focusing on its mechanism of action, genotoxicity, carcinogenicity, and organ-specific toxicity. Detailed experimental protocols for key toxicological assays are provided, along with a quantitative summary of its toxicological endpoints. Furthermore, this guide visualizes the core signaling pathways involved in potassium this compound-induced toxicity through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

Potassium this compound is a white, crystalline solid that is a powerful oxidizing agent.[1] Its primary industrial application was in the baking industry, where it strengthens dough and allows for higher rising.[2] However, concerns over its safety have led to its prohibition in food products in numerous jurisdictions, including the European Union, Canada, Brazil, and China.[2][3] In the United States, while the FDA has encouraged bakers to voluntarily stop its use, a federal ban is not in place, though California has enacted a ban that will take effect in 2027.[2][3] The International Agency for Research on Cancer (IARC) has classified potassium this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2][3]

The toxicological effects of potassium this compound are primarily attributed to its ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[4][5] This oxidative stress can lead to a cascade of cellular damage, including lipid peroxidation, protein oxidation, and, most critically, DNA damage.[4][5]

Mechanism of Action: The Central Role of Oxidative Stress

The primary mechanism underlying the toxicity of potassium this compound is the induction of oxidative stress.[4][5] Upon entering the body, potassium this compound is reduced, leading to the generation of reactive bromine species and other ROS.[6] Unlike many other carcinogens, potassium this compound itself does not directly react with DNA.[7] Instead, its toxic and carcinogenic effects are mediated by the oxidative damage resulting from these reactive species.[4]

A key event in potassium this compound-induced oxidative stress is the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[8] The reaction of potassium this compound with GSH can generate bromine radicals (Br•) and bromine oxides (BrO•, BrO₂•), which are potent oxidizing agents capable of damaging cellular macromolecules.[6] This depletion of GSH compromises the cell's antioxidant defense system, making it more susceptible to oxidative damage.[8]

The consequences of this oxidative stress are manifold, including:

-

Lipid Peroxidation: The oxidation of lipids in cell membranes, leading to membrane damage and the formation of reactive aldehydes like malondialdehyde (MDA).[9]

-

Protein Oxidation: The modification of proteins, which can impair their function.

-

DNA Damage: The oxidation of DNA bases, with the formation of 8-hydroxydeoxyguanosine (8-OHdG) being a hallmark of potassium this compound-induced genotoxicity.[10]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of potassium this compound.

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD₅₀ (mg/kg bw) | Reference(s) |

| Rat | Oral | 157 - 495 | [4] |

| Mouse | Oral | 280 - 495 | [4] |

| Hamster | Oral | 280 - 495 | [4] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Other Chronic Toxicity Data

| Species | Exposure Duration | Endpoint | NOAEL (mg/kg/day) | Other Relevant Data | Reference(s) |

| Rat | 100 weeks | Urothelial hyperplasia | 1.5 | - | [4] |

| Rat | 13 weeks | Microscopic kidney alterations | 8.1 | - | [4] |

| Rat | 104 weeks | Renal adenomas/carcinomas | - | Increased incidence at ≥ 125 ppm (in drinking water) | [11] |

| Rat | 104 weeks | Dysplastic foci in kidney | - | Increased incidence at ≥ 30 ppm (in drinking water) | [11] |

Genotoxicity and Carcinogenicity

Potassium this compound is a well-established genotoxic and carcinogenic agent in animal models.[12][13] Its genotoxicity is a direct consequence of the oxidative DNA damage it induces.

Genotoxicity

Potassium this compound has been shown to be mutagenic in various in vitro and in vivo assays.[4] It induces a range of genetic damage, including:

-

Point Mutations: While weakly mutagenic in some bacterial strains like Salmonella typhimurium TA100 with metabolic activation, its primary mutagenic effect in mammalian cells appears to be through oxidative DNA damage.[4]

-

Chromosomal Aberrations: It is a potent clastogen, causing structural chromosomal damage such as chromatid breaks and exchanges.[4]

-

Micronuclei Formation: Potassium this compound consistently induces the formation of micronuclei in various cell types in vivo, which is an indicator of both clastogenic and aneugenic events.[4]

-

DNA Strand Breaks: It causes both single and double-strand DNA breaks.[4]

The formation of 8-OHdG is a critical mutagenic lesion induced by potassium this compound.[10] This oxidized guanine (B1146940) base can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations if not repaired.[10]

Carcinogenicity

Long-term exposure to potassium this compound in drinking water has been shown to be carcinogenic in rodents.[4][12] The primary target organs for its carcinogenic effects are:

-

Kidney: It induces renal cell tumors (adenomas and carcinomas) in both rats and mice.[4][12]

-

Thyroid: Follicular cell tumors of the thyroid have been observed in rats.[4][12]

-

Mesothelium: An increased incidence of mesotheliomas of the peritoneum has been reported in male rats.[4][12]

Potassium this compound is considered a complete carcinogen, possessing both initiating and promoting activities in renal tumorigenesis.[12][13]

Organ-Specific Toxicity

The primary target organ for potassium this compound toxicity is the kidney.[4][14]

Nephrotoxicity

Potassium this compound is a potent nephrotoxin.[4][14] Acute high-dose exposure can lead to acute renal failure.[14] Chronic exposure to lower doses can cause a range of renal pathologies, including:

-

Degeneration and necrosis of the proximal and distal convoluted tubules.

-

Formation of hyaline casts.

-

Interstitial nephritis.

-

Urothelial hyperplasia of the renal pelvis.[4]

The nephrotoxicity is directly linked to the induction of oxidative stress within the kidney cells.[14]

Signaling Pathways in Potassium this compound Toxicity

The toxic effects of potassium this compound are mediated through the modulation of specific cellular signaling pathways, primarily those related to oxidative stress response and DNA damage repair.

Oxidative Stress Response: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors like the reactive species generated from potassium this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes include those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in GSH synthesis.

Caption: Nrf2-mediated oxidative stress response pathway activated by potassium this compound.

DNA Damage and Repair: The 8-Oxoguanine Pathway

The formation of 8-oxoguanine (8-oxoG) in DNA is a major consequence of potassium this compound-induced oxidative stress. Cells possess a dedicated Base Excision Repair (BER) pathway to remove this lesion and prevent mutations. The process is initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes and excises the 8-oxoG base. The resulting apurinic/apyrimidinic (AP) site is then processed by AP endonuclease 1 (APE1), followed by DNA polymerase β (Pol β) which inserts the correct guanine nucleotide and removes the remaining sugar-phosphate backbone. Finally, the nick is sealed by DNA ligase. If 8-oxoG is not repaired before DNA replication, it can lead to the misincorporation of adenine, resulting in a G:C to T:A transversion mutation.

Caption: Base excision repair pathway for 8-oxoguanine induced by potassium this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of potassium this compound, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

Objective: To assess the potential of potassium this compound to induce gene mutations in bacteria.

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The assay measures the frequency of reverse mutations (revertants) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium.

Methodology:

-

Strain Selection: Use at least five strains, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to account for metabolites of potassium this compound.

-

Dose Selection: Perform a preliminary range-finding study to determine the appropriate dose range. Select at least five different analyzable concentrations of potassium this compound.

-

Plate Incorporation Method:

-

To 2.0 ml of molten top agar (B569324) at 45°C, add 0.1 ml of an overnight bacterial culture and 0.1 ml of the test solution (or solvent control). If using S9 mix, add 0.5 ml.

-

Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants or a reproducible and statistically significant positive response for at least one of the concentrations.

Caption: Workflow for the Ames Test to assess the mutagenicity of potassium this compound.

In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

Objective: To determine the clastogenic and aneugenic potential of potassium this compound in vivo.

Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood of treated animals.

Methodology:

-

Animal Model: Use a suitable rodent species, typically mice or rats.

-

Dose Administration: Administer potassium this compound to the animals, usually via oral gavage or intraperitoneal injection, at three different dose levels. Include a vehicle control group and a positive control group.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation:

-

Bone Marrow: Flush bone marrow from the femur with fetal bovine serum. Centrifuge, resuspend the cell pellet, and prepare smears on glass slides.

-

Peripheral Blood: Prepare blood smears directly from a drop of blood.

-

-

Staining: Stain the slides with a dye that differentiates between PCEs and normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., May-Grünwald-Giemsa).

-

Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

-

Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the control group. A significant, dose-dependent increase in micronuclei indicates a positive result.

Long-Term Carcinogenicity Bioassay - Based on OECD Guideline 451

Objective: To assess the carcinogenic potential of potassium this compound following long-term exposure.

Principle: Animals are exposed to the test substance for a major portion of their lifespan, and the incidence of tumors is compared between treated and control groups.

Methodology:

-

Animal Model: Use a rodent species with a well-characterized background tumor incidence, such as F344 rats or B6C3F1 mice.

-

Group Size: Use at least 50 animals of each sex per dose group.

-

Dose Selection: Based on subchronic toxicity studies, select at least three dose levels plus a concurrent control. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

-

Administration: Administer potassium this compound in the drinking water for the duration of the study (typically 104 weeks for rats).

-

Observations: Conduct daily clinical observations and record body weight and food/water consumption regularly.

-

Pathology: At the end of the study, perform a full necropsy on all animals. Collect all organs and tissues for histopathological examination.

-

Data Analysis: Statistically analyze the incidence of tumors in each organ for each dose group compared to the control group.

Assessment of Oxidative Stress Markers

Objective: To quantify the extent of oxidative stress induced by potassium this compound.

7.4.1. Measurement of Malondialdehyde (MDA) - TBARS Assay

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

-

Reaction: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA solution to the supernatant.

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

-

Measurement: After cooling, measure the absorbance of the pink-colored product at approximately 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

7.4.2. Measurement of Reduced Glutathione (GSH)

Principle: The sulfhydryl group of GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

Methodology:

-

Sample Preparation: Homogenize tissue samples and deproteinize with TCA.

-

Reaction: Add the supernatant to a phosphate (B84403) buffer containing DTNB.

-

Measurement: Measure the absorbance of the yellow product at 412 nm.

-

Quantification: Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.

7.4.3. Measurement of Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity

-

SOD Activity: Can be measured using various indirect assays, such as those based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

CAT Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time, which can be followed by the decrease in absorbance at 240 nm.

7.5. Detection of 8-hydroxydeoxyguanosine (8-OHdG)

Objective: To quantify the level of oxidative DNA damage.

Principle: 8-OHdG is a specific marker of oxidative DNA damage. It can be measured in DNA extracted from tissues or in urine as an indicator of whole-body oxidative stress.

Methodology (HPLC-ECD):

-

DNA Extraction and Hydrolysis: Extract DNA from tissue samples and hydrolyze it to its constituent deoxynucleosides using enzymatic digestion.

-

Chromatographic Separation: Separate the deoxynucleosides using high-performance liquid chromatography (HPLC) with a reverse-phase column.

-

Electrochemical Detection (ECD): Detect 8-OHdG using an electrochemical detector, which is highly sensitive and specific for this oxidized nucleoside.

-

Quantification: Quantify the amount of 8-OHdG by comparing the peak area to that of a known standard. The results are typically expressed as the number of 8-OHdG adducts per 10⁵ or 10⁶ deoxyguanosine residues.

Conclusion

The toxicological profile of potassium this compound is characterized by its potent ability to induce oxidative stress, leading to significant genotoxicity and carcinogenicity, with the kidney being the primary target organ. The data presented in this guide, including quantitative toxicity values, detailed experimental protocols, and visualizations of the key signaling pathways, underscore the serious health risks associated with this compound. This comprehensive resource is intended to aid researchers, scientists, and drug development professionals in understanding the mechanisms of potassium this compound toxicity and in the broader assessment of chemical safety. The continued study of such compounds is crucial for the protection of public health and the development of safer alternatives in industrial applications.

References

- 1. ethosbiosciences.com [ethosbiosciences.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]

- 8. researchgate.net [researchgate.net]

- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 10. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. creative-bioarray.com [creative-bioarray.com]

Cellular and Molecular Mechanisms of Bromate-Induced Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bromate (KBrO₃), an oxidizing agent used in various industrial applications and found as a disinfection byproduct in drinking water, is a recognized renal carcinogen and a potent cytotoxic agent.[1] Its toxicity is not mediated by direct interaction with cellular macromolecules but through a complex, multi-stage process initiated by metabolic activation. This guide provides a comprehensive overview of the core cellular and molecular mechanisms underlying this compound-induced cytotoxicity. We will dissect the pivotal role of oxidative stress, the unique pathways of DNA damage, the subsequent disruption of the cell cycle, and the induction of cell death. This document consolidates key findings, presents quantitative data in structured formats, details relevant experimental protocols, and provides visual diagrams of the critical pathways to facilitate a deeper understanding for research and drug development professionals.

The Central Role of Glutathione-Mediated Oxidative Stress

The primary mechanism of this compound's toxicity is the induction of severe oxidative stress.[2][3] Unlike many other oxidants, this compound itself does not readily react with DNA or other cellular components.[4][5] Instead, its cytotoxicity is initiated through metabolic activation, a process critically dependent on the presence of thiol-containing compounds, most notably glutathione (B108866) (GSH).[6][7]

In the presence of GSH, this compound (BrO₃⁻) is reduced to highly reactive bromine radicals (Br•) and oxides (BrO•, BrO₂•).[4][5][8] These reactive species, not this compound itself, are the ultimate agents responsible for cellular damage. This GSH-dependent activation is a unique mechanism that distinguishes this compound-induced oxidative damage from that caused by other stressors like hydroxyl radicals (*OH).[6][8] The resulting surge in reactive species overwhelms the cell's antioxidant defenses, leading to a significant depletion of enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), and instigates lipid peroxidation, causing damage to cellular membranes.[9][10][11]

Table 1: this compound-Induced Oxidative Stress Markers

| Compound | Concentration | Cell Line / Model | Duration | Observed Effect | Reference |

| KBrO₃ | 1.2 - 9.6 mM | U937 Human Monocytes | 1 hour | Significant, concentration-dependent increase in ROS production. | [12] |

| KBrO₃ | 50, 100, 150 mg/kg (i.p.) | Mice | 24, 48, 72 hours | Increased ROS and lipid peroxidation; depleted CAT, SOD, and GSH levels. | [10] |

| KBrO₃ | 100 mg/kg (i.p.) | Sprague-Dawley Rats | 24 hours | Significant increase in lipid peroxidation and oxidized GSH in the kidney. | [9] |

| KBrO₃ | 12.5 mg/kg (oral) | Wistar Rat (Ulcer Model) | - | Increased malondialdehyde levels and catalase activity in gastric tissue. | [13] |

Genotoxicity: A Signature of 8-oxodG DNA Damage

The primary genotoxic effect of this compound is the induction of oxidative DNA damage.[4][5] The reactive bromine species generated via GSH-mediated activation specifically target guanine (B1146940) bases in DNA, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established marker of oxidative DNA damage.[6][7][14] This lesion is highly mutagenic and is considered a critical initial step in this compound-induced carcinogenesis.[14][15] The accumulation of 8-oxodG can lead to G:C to T:A transversion mutations if not repaired before DNA replication.[14] Studies show that this compound-induced 8-oxodG lesions are repaired with only moderate efficiency, allowing for the persistence of this damage.[7]

Table 2: Quantitative Assessment of this compound-Induced DNA Damage

| Compound | Concentration | Cell Line / Model | Duration | Observed Effect | Reference |

| KBrO₃ | 250 and 500 mg/L | F344 Rats (in drinking water) | 1-3 weeks | Induced 8-oxodG in kidney DNA. | [15] |

| KBrO₃ | 100 mg/kg (i.p.) | Sprague-Dawley Rats | 24 hours | >2-fold significant increase in 8-oxodG in total kidney DNA. | [9] |

| KBrO₃ | 1 - 12.5 mM | Human HepG2 cells | - | Caused significant DNA breaks and chromosomal damage. | [16] |

Cell Cycle Disruption and Induction of Cell Death

Exposure to this compound leads to significant perturbations in the cell cycle, culminating in cell death.[17] The molecular cascade is initiated by ROS, which activates the mitogen-activated protein kinase (MAPK) pathway, specifically p38.[17]

Activated p38 then phosphorylates the tumor suppressor protein p53. This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and an increase in Cyclin B1 expression.[17] The collective effect of these changes is a halt in the cell cycle at the G2/M transition phase.[17] This G2/M arrest is a critical event preceding cell death. While this compound can induce apoptosis, characterized by the activation of caspase-3 and an increased Bax/Bcl-2 ratio, several studies indicate that at cytotoxic concentrations, necrosis is a predominant mode of cell death in kidney cells.[16][17][18] This is evidenced by tandem increases in Annexin V and propidium (B1200493) iodide (PI) staining.[17]

Table 3: this compound-Induced Cytotoxicity and Cell Cycle Effects

| Compound | Concentration | Cell Line | Duration | Observed Effect | Reference |

| KBrO₃ | 1.2 - 9.6 mM | U937 Human Monocytes | 4 hours | Concentration-dependent decrease in cell viability (MTT & Trypan Blue). | [16] |

| KBrO₃ | 2.4 and 4.8 mM | NRK and HEK293 | 48 hours | Concentration-dependent decrease in MTT staining; induction of G2/M arrest. | [17] |

| KBrO₃ | >1 mM | H9c2 Cardiac Cells | - | Dose-dependent increase in cell death (apoptosis/necrosis). | [19] |

Inflammatory Response

Beyond direct cellular damage, this compound can trigger an inflammatory response that contributes to its overall toxicity. In macrophage cell lines, this compound has been shown to stimulate the production and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][16] The activation of macrophages and the subsequent overproduction of these cytotoxic factors can create a toxic microenvironment, exacerbating cell death and tissue damage.[12]

Table 4: this compound-Induced Inflammatory Mediator Release

| Compound | Concentration | Cell Line | Duration | Observed Effect | Reference |

| KBrO₃ | 2.4 - 9.6 mM | U937-derived macrophages | - | Concentration-dependent release of TNF-α. | [12] |

| KBrO₃ | 2.4 - 9.6 mM | U937-derived macrophages | - | Concentration-dependent release of IL-6. | [12] |

| KBrO₃ | - | U937-derived macrophages | - | Stimulated production of NO. | [12] |

Detailed Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize this compound-induced cytotoxicity.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of potassium this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[20]

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies the overall levels of reactive oxygen species within the cell.

-

Cell Preparation: Maintain cell culture at the desired density (e.g., 5 x 10⁴ cells/mL).[12]

-

Loading: Aspirate the culture medium and replace it with a medium containing 50 µM 2',7'-dichlorohydrofluorescein diacetate (DCFH-DA). Incubate for 30 minutes at 37°C.[12]

-

Washing: Wash the cells with a phosphate-buffered saline (PBS) solution to remove excess probe.

-

Treatment: Incubate the washed cells with different concentrations of potassium this compound for the desired time (e.g., 1 hour).[12]

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer or plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]

-

Data Analysis: Express the final value as a percentage of ROS production relative to the control group.

Assessment of Cell Death (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting: Seed cells and treat with this compound for the desired time. Collect both adherent and floating cells.[20]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[20]

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[20]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Immunoblotting (Western Blot)

This technique is used to detect and quantify specific proteins in a sample, such as the signaling proteins involved in cell cycle arrest.[17]

-

Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p53, p21, Cyclin B1, p-p38).[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The cytotoxicity of potassium this compound is a multifaceted process driven by oxidative stress. Its unique mechanism, requiring metabolic activation by glutathione, leads to the generation of potent bromine radicals that inflict widespread cellular damage. The primary consequences are the formation of mutagenic 8-oxodG DNA lesions and significant lipid peroxidation. This oxidative onslaught triggers a p38 MAPK-p53 signaling cascade, resulting in a G2/M cell cycle arrest that precedes cell death, which occurs predominantly through necrosis in target cells. A comprehensive understanding of these intricate molecular pathways is essential for assessing the risks associated with this compound exposure and for developing potential therapeutic or preventative strategies against its toxic effects.

References

- 1. Toxicity and carcinogenicity of potassium this compound--a new renal carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular biomarkers of oxidative stress associated with this compound carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium this compound-induced kidney damage in rats and the effect of gum acacia thereon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage by this compound: mechanism and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of DNA damage induced by this compound differs from general types of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative DNA damage induced by potassium this compound under cell-free conditions and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA oxidation by potassium this compound; a direct mechanism or linked to lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium this compound-induced oxidative stress, genotoxicity and cytotoxicity in the blood and liver cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Potassium this compound cytotoxicity in the Wister rat model of chronic gastric ulcers: Possible reversal by protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of oxidative stress-induced in vivo mutagenicity by potassium this compound and nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etiology of this compound-induced cancer and possible modes of action-studies in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sdiarticle4.com [sdiarticle4.com]

- 17. Cellular and molecular mechanisms of this compound-induced cytotoxicity in human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potassium this compound-induced nephrotoxicity and potential curative role of metformin loaded on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Sources and Occurrence of Bromate in Drinking Water

Introduction

This compound (BrO₃⁻), a disinfection byproduct (DBP), is a potential human carcinogen that can form in drinking water during treatment processes.[1][2] Its presence in potable water is a significant public health concern, necessitating a thorough understanding of its sources, formation mechanisms, and the analytical methodologies for its detection. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound in drinking water, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of water quality and potential contaminants.

The primary pathway for this compound formation is the ozonation of water containing bromide (Br⁻).[3][4] Ozone, a powerful oxidant used for disinfection and the removal of taste and odor compounds, can react with naturally occurring bromide to form this compound.[3][4] Additionally, this compound can be present as a contaminant in hypochlorite (B82951) solutions used for chlorination.[5][6] The formation and concentration of this compound are influenced by a complex interplay of factors, including bromide ion concentration, ozone dose, pH, temperature, and the presence of dissolved organic carbon (DOC).[4][7]

Regulatory bodies worldwide have established stringent limits for this compound in drinking water. The United States Environmental Protection Agency (U.S. EPA) has set a Maximum Contaminant Level (MCL) of 10 µg/L for this compound.[4] This underscores the importance of monitoring and controlling this compound levels in treated water.

This guide will delve into the sources of bromide, the mechanisms of this compound formation, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

Sources of Bromide and this compound in Drinking Water

The presence of this compound in drinking water is intrinsically linked to the occurrence of its precursor, bromide, in raw water sources, and the subsequent water treatment processes.

Natural and Anthropogenic Sources of Bromide

Bromide is a naturally occurring anion found in various water sources. Its concentration can vary significantly depending on the geology of the area and anthropogenic influences.

-

Natural Sources:

-

Seawater Intrusion: Coastal areas are particularly susceptible to higher bromide concentrations due to the intrusion of seawater into freshwater aquifers. Seawater typically contains bromide at concentrations around 65 mg/L.

-

Geological Formations: The dissolution of minerals and salts from geological formations can release bromide into groundwater.

-

Atmospheric Deposition: Bromide can be present in the atmosphere from natural sources and can be deposited into water bodies through precipitation.

-

-

Anthropogenic Sources:

-

Industrial Effluents: Various industries, including chemical manufacturing and oil and gas extraction, can discharge effluents containing elevated levels of bromide.

-

Agricultural Runoff: Some pesticides and soil fumigants contain bromide, which can enter water sources through agricultural runoff.

-

Road Salts: The use of road salts for de-icing in colder climates can contribute to bromide loading in surface waters.

-

Formation of this compound during Water Treatment

The primary mechanism for this compound formation in drinking water is through the oxidation of bromide during disinfection processes.

-

Ozonation: Ozone (O₃) is a highly effective disinfectant and oxidant used in many water treatment plants. However, it readily reacts with bromide to form this compound through a series of complex reactions involving both molecular ozone and hydroxyl radicals (•OH).[1][4] The efficiency of this conversion is dependent on several water quality parameters, which are discussed in detail in Section 4.

-

Hypochlorite Disinfection: this compound can also be introduced into drinking water through the use of sodium hypochlorite (NaOCl) solutions for chlorination. This compound can be formed during the manufacturing of hypochlorite solutions if the raw materials (brine) contain bromide.[5][6] It can also form in concentrated hypochlorite solutions over time.

Quantitative Data on this compound Occurrence

The concentration of this compound in drinking water can vary widely depending on the source water quality and the treatment methods employed. The following tables summarize quantitative data on the occurrence of this compound in various water sources and the influence of key physicochemical parameters on its formation.

Table 1: Occurrence of this compound in Various Water Sources

| Water Source/Type | This compound Concentration (µg/L) | Reference(s) |

| Ozonated Water | 60 - 90 | [8] |

| Ozonated Water (various sources) | <2 - 293 | [8] |

| Finished Waters (Mean) | 3.06 | [8] |

| Finished Waters (Median) | 3.64 | [8] |

| Distribution System (Mean) | 2.5 | [8] |

| Distribution System (Median) | 0.05 | [8] |

| European Water Utilities (Finished Water) | <2 - 16 | [8] |

| Canadian Ozonated Bottled Water (Average) | 18.14 | [6] |

| Canadian Non-Ozonated Bottled Water (Average) | 3.72 | [6] |

| Tap Water (Kuwait, Mean) | 19.6 | [9] |

| Bottled Water (Kuwait, Mean) | 2.89 | [9] |

| Ozonated Bottled, Well, and Tap Water (Erbil, Iraq) | 11 - 33.1 (in 25% of samples) | [10] |

Table 2: Influence of Physicochemical Parameters on this compound Formation during Ozonation

| Parameter | Effect on this compound Formation | Quantitative Impact | Reference(s) |

| Bromide Concentration | Increased bromide leads to increased this compound formation. | Waters with >100 µg/L bromide are considered problematic. | [3] |

| Ozone Dose | Higher ozone dose generally increases this compound formation. | A significant factor in predictive models. | [3] |

| pH | Higher pH promotes this compound formation. | A 60% decrease in this compound for each unit drop in pH was observed. | [7] |

| Temperature | Higher temperature increases the rate of this compound formation. | 49% of French drinking water samples had ≥10 µg/L this compound in July vs. 7% in December. | [7] |

| Dissolved Organic Carbon (DOC) | Generally reduces this compound formation by competing for ozone and hydroxyl radicals. | Specific ozone dose (mg O₃/mg DOC) is a key factor. | [2][7] |

| Alkalinity | Can have a complex role; carbonate can scavenge hydroxyl radicals but also participate in reaction pathways. | Varies depending on specific water chemistry. | [11] |

| Ammonium (B1175870) (NH₄⁺) | Can reduce this compound formation. | Elevated ammonium (0.4 mg/L) reduced this compound formation below the MCL. | [3] |

Signaling Pathways and Experimental Workflows

This compound Formation Pathways during Ozonation

The formation of this compound from bromide during ozonation is a complex process involving two main pathways: the direct oxidation by molecular ozone and the indirect oxidation by hydroxyl radicals.

Caption: Simplified pathways of this compound formation from bromide during ozonation.

Experimental Workflow for this compound Analysis using EPA Method 317.0

The following diagram illustrates a typical workflow for the determination of this compound in drinking water using Ion Chromatography with Post-Column Reaction and UV/VIS detection, as outlined in EPA Method 317.0.

Caption: General experimental workflow for this compound analysis by Ion Chromatography.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in drinking water is crucial for regulatory compliance and public health protection. Several analytical methods have been developed and validated by organizations such as the U.S. EPA and the International Organization for Standardization (ISO).

U.S. EPA Method 300.1: Determination of Inorganic Anions in Drinking Water by Ion Chromatography

-

Principle: This method is used for the determination of several inorganic anions, including this compound, in drinking water using ion chromatography with suppressed conductivity detection.[12][13] A small volume of the sample is injected into the ion chromatograph, where the anions are separated on an anion-exchange column.[12] After separation, the analytes pass through a suppressor device to reduce background conductivity before being detected by a conductivity detector.[12]

-

Apparatus and Materials:

-

Ion Chromatograph (IC) system equipped with a guard column, anion-exchange analytical column (e.g., Dionex IonPac AS9-HC), a suppressor device, and a conductivity detector.

-

Automated sampler.

-

Data acquisition and processing system.

-

Standard laboratory glassware.

-

Reagent water (Type I).

-

-

Reagents and Standards:

-

Eluent Solution: A solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) is typically used. The exact concentration depends on the column and specific application.

-

This compound Stock Standard Solution (1000 mg/L): Prepared by dissolving a precise weight of potassium this compound (KBrO₃) in reagent water.[1]

-

Working Standard Solutions: Prepared by diluting the stock standard solution to various concentrations to create a calibration curve.

-

Preservation Solution: Ethylenediamine (EDA) solution (100 mg/mL) is used to preserve samples for this compound analysis.[12][13]

-

-

Sample Collection, Preservation, and Storage:

-

Procedure:

-

Instrument Setup: Set up the IC system according to the manufacturer's instructions and equilibrate the system with the eluent until a stable baseline is achieved.

-

Calibration: Prepare a series of calibration standards from the stock solution. Inject the standards and construct a calibration curve by plotting the peak area or height against the concentration.

-

Sample Analysis: Inject a known volume of the preserved sample into the IC system.

-

Quantification: Identify the this compound peak based on its retention time. Quantify the concentration of this compound in the sample by comparing its peak response to the calibration curve.

-

-

Quality Control:

-

Analysis of a laboratory reagent blank, a laboratory fortified blank, and a laboratory fortified sample matrix with each batch of samples.

-

Regular analysis of calibration check standards to verify the stability of the calibration.

-

U.S. EPA Method 317.0: Determination of Inorganic Oxyhalide Disinfection By-Products in Drinking Water Using Ion Chromatography with the Addition of a Post-Column Reagent for Trace this compound Analysis

-

Principle: This method provides enhanced sensitivity for this compound analysis by incorporating a post-column reaction (PCR) and UV/VIS detection. After separation by ion chromatography, the eluent containing the separated anions is mixed with a post-column reagent. This reagent reacts specifically with this compound to produce a colored compound that is then detected by a UV/VIS detector.[16][17] A common post-column reagent is o-dianisidine (ODA), which reacts with this compound in an acidic medium.[17]

-

Apparatus and Materials:

-

Ion Chromatograph system as described in EPA Method 300.1.

-

Post-column reagent delivery system.

-

Heated post-column reaction coil.

-

UV/VIS absorbance detector.

-

-

Reagents and Standards:

-

All reagents and standards as in EPA Method 300.1.

-

Post-Column Reagent: o-Dianisidine dihydrochloride (B599025) solution prepared in an acidic potassium bromide solution.[17]

-

-

Procedure:

-

The procedure is similar to EPA Method 300.1 for sample preparation, injection, and separation.

-

After the analytical column, the eluent is mixed with the post-column reagent and passed through a heated reaction coil to facilitate the color-forming reaction.

-

The colored product is then detected by the UV/VIS detector at a specific wavelength (e.g., 450 nm for the ODA reaction product).[17]

-

Quantification is based on a calibration curve generated from standards that have undergone the same post-column reaction.

-

ISO 11206: Water quality — Determination of dissolved this compound — Method using ion chromatography (IC) and post-column reaction (PCR)

-

Principle: This international standard specifies a method for the determination of dissolved this compound in various types of water using ion chromatography followed by a post-column reaction and spectrophotometric detection.[1][18] The method is highly specific and sensitive.[18] One common approach involves the post-column reaction of this compound with potassium iodide (KI) in an acidic solution to form triiodide (I₃⁻), which is then detected by its absorbance at 352 nm.[5][19]

-

Apparatus and Materials:

-

Reagents and Standards:

-

Eluent: Sodium carbonate/sodium bicarbonate or sulfuric acid eluent.[1][5]

-

Post-Column Reagent: Potassium iodide (KI) solution.

-

Acid Solution: Sulfuric acid or another suitable acid to maintain the required pH for the post-column reaction.

-

This compound stock and working standards as previously described.

-

-

Procedure:

-

Sample injection and chromatographic separation are performed as in other IC methods.

-

The eluent from the column is mixed with the KI solution and the acid solution in the post-column reactor.

-

The triiodide formed is detected by the UV/VIS detector at 352 nm.[5][19]

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

-

Conclusion

The presence of this compound in drinking water is a complex issue that requires a multi-faceted approach, encompassing source water protection, optimization of water treatment processes, and robust analytical monitoring. This guide has provided an in-depth overview of the sources of bromide and the formation of this compound, summarized quantitative data on its occurrence, and detailed the experimental protocols for its analysis. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is critical for ensuring the safety and quality of water used in research and manufacturing processes, as well as for contributing to the broader field of public health protection. The continued development of advanced treatment technologies to minimize this compound formation and more sensitive analytical methods for its detection will be crucial in mitigating the risks associated with this disinfection byproduct.

References

- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 2. Critical Review on this compound Formation during Ozonation and Control Options for Its Minimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Formation During Ozonation | Spartan Environmental [spartanwatertreatment.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. canada.ca [canada.ca]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. cdn.who.int [cdn.who.int]

- 9. Elevated concentrations of this compound in Drinking water and groundwater from Kuwait and associated exposure and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epd.georgia.gov [epd.georgia.gov]

- 13. epa.gov [epa.gov]

- 14. NEMI Method Summary - 300.1 [nemi.gov]

- 15. NEMI Method Summary - 317.0 [nemi.gov]

- 16. NEMI Method Summary - 317.0rev2.0 [nemi.gov]

- 17. pickeringlabs.com [pickeringlabs.com]

- 18. Analysis of this compound in drinking water according to ISO 11206 and EPA 317 | Metrohm [metrohm.com]

- 19. researchgate.net [researchgate.net]

- 20. metrohm.com [metrohm.com]

The Carcinogenic Potential of Bromate: An In-depth Technical Guide for Researchers

Abstract

Potassium bromate (KBrO₃), a potent oxidizing agent and a byproduct of water ozonation, has been the subject of extensive toxicological research. This technical guide provides a comprehensive overview of the carcinogenic potential of this compound, with a specific focus on findings from animal studies. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and regulatory sciences. This document synthesizes quantitative data from key carcinogenicity studies, details experimental methodologies, and elucidates the molecular mechanisms and signaling pathways implicated in this compound-induced tumorigenesis. All quantitative data are presented in structured tables for comparative analysis, and key mechanistic pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Potassium this compound is recognized as a rodent carcinogen, primarily targeting the kidneys, thyroid, and peritoneum.[1][2] Its genotoxic and carcinogenic effects are largely attributed to its capacity to induce oxidative stress, leading to cellular damage.[3] The International Agency for Research on Cancer (IARC) has classified potassium this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[3][4] This guide delves into the foundational animal studies that have shaped our understanding of this compound's carcinogenic risk.

Carcinogenicity Studies in Rodents

Multiple long-term studies in rats and mice have demonstrated the carcinogenic effects of potassium this compound when administered orally, typically through drinking water. These studies have consistently shown the induction of renal cell tumors, thyroid follicular tumors, and peritoneal mesotheliomas.

Data Presentation: Tumor Incidence

The following tables summarize the quantitative findings from key carcinogenicity bioassays of potassium this compound in F344 rats and B6C3F1 mice.

Table 1: Incidence of Renal Tumors in Male F344 Rats Exposed to Potassium this compound in Drinking Water for 104 Weeks

| Dose (ppm) | Number of Rats | Incidence of Renal Cell Tumors (Adenomas and Adenocarcinomas) |

| 0 | 20 | 0 (0%) |

| 15 | 20 | 0 (0%) |

| 30 | 20 | 1 (5%) |

| 60 | 20 | 1 (5%) |

| 125 | 20 | 4 (20%)* |

| 250 | 20 | 11 (55%) |

| 500 | 19 | 17 (89%) |

*Statistically significant increase (p < 0.05) **Statistically significant increase (p < 0.01) (Data synthesized from Kurokawa et al., 1986)[5]

Table 2: Incidence of Tumors in F344 Rats Exposed to Potassium this compound in Drinking Water for 110 Weeks

| Sex | Dose (ppm) | Renal Cell Tumors | Thyroid Follicular Tumors | Peritoneal Mesotheliomas |

| Male | 0 | 0/53 (0%) | Not Reported | 0/53 (0%) |

| 250 | 30/53 (57%) | Not Reported | 2/53 (4%) | |

| 500 | 45/53 (85%) | Not Reported | 20/53 (38%) | |

| Female | 0 | 0/53 (0%) | Not Reported | Not Applicable |

| 250 | 28/53 (53%) | Not Reported | Not Applicable | |

| 500 | 44/53 (83%)** | Not Reported | Not Applicable |

**Statistically significant increase (p < 0.001) (Data synthesized from Kurokawa et al., 1983)[6][7]

Table 3: Incidence of Tumors in Male B6C3F1 Mice and F344/N Rats Exposed to Potassium this compound in Drinking Water for up to 100 Weeks

| Species | Dose (g/L) | Mean Daily Dose (mg/kg bw) | Renal Tumors | Thyroid Tumors | Mesotheliomas |

| Mouse (B6C3F1) | 0 | 0 | 0/50 | Not Assessed | Not Assessed |

| 0.08 | 9.1 | 1/50 | Not Assessed | Not Assessed | |

| 0.4 | 42.4 | 4/50 | Not Assessed | Not Assessed | |

| 0.8 | 77.8 | 3/50 | Not Assessed | Not Assessed | |

| Rat (F344/N) | 0 | 0 | 0/50 | 1/50 | 0/50 |

| 0.02 | 1.5 | 4/50 | 3/50 | 2/50 | |

| 0.1 | 7.9 | 13/50 | 7/50 | 10/50 | |

| 0.2 | 16.9 | 13/50 | 13/50 | 19/50 | |

| 0.4 | 37.5 | 23/50 | 15/50 | 25/50 |

*Statistically significant increase (Data synthesized from DeAngelo et al., 1998)[8]

Experimental Protocols

The methodologies employed in these seminal studies provide the framework for understanding the carcinogenic effects of this compound.

-

Animal Model: Male inbred F344 rats, 6 weeks old.[5]

-

Dosing Regimen: Potassium this compound was administered in the drinking water at concentrations of 0, 15, 30, 60, 125, 250, and 500 ppm for 104 weeks.[5]

-

Group Size: 20 rats per group, with a total of 148 rats.[5]

-

Endpoint Analysis: At the end of the 104-week period, all surviving animals were euthanized and subjected to a complete autopsy and histopathological examination.[5] The study specifically looked for the incidence of renal adenocarcinomas, adenomas, and dysplastic foci.[5]

-

Dosing Regimen: Potassium this compound was provided in the drinking water at concentrations of 0, 250, or 500 ppm for 110 weeks.[6][7]

-

Group Size: Groups of 53 males and 53 females for each dose level.[6][7]

-

Endpoint Analysis: A comprehensive histopathological examination was conducted on all animals. The study recorded high incidences of renal cell tumors in both sexes and mesotheliomas of the peritoneum in males.[6][7]

-

Dosing Regimen:

-

Endpoint Analysis: All animals were necropsied, and a complete macroscopic examination was performed. Selected tissues and gross lesions were processed for light microscopic examination.[8] This study confirmed the carcinogenicity of potassium this compound in the rat kidney, thyroid, and mesothelium, and also identified it as a renal carcinogen in male mice.[8]

Mechanistic Insights into this compound Carcinogenesis

The carcinogenic activity of this compound is primarily mediated through the induction of oxidative stress.[10] This process involves the generation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA, lipids, and proteins.[1][3]

Oxidative DNA Damage

A key event in this compound-induced carcinogenesis is the formation of oxidative DNA lesions, most notably 8-hydroxydeoxyguanosine (8-OHdG).[1][11] This modified DNA base is a marker of oxidative DNA damage and can lead to G:C to T:A transversion mutations if not repaired, contributing to the initiation of cancer.[12] Studies have shown a correlation between increased levels of 8-OHdG in the kidneys of rats and the administration of carcinogenic doses of potassium this compound.[11]

Signaling Pathways

While the precise signaling pathways are still under investigation, evidence suggests that chronic oxidative stress induced by this compound can lead to the differential expression of genes involved in cancer, cell death, ion transport, and oxidative stress response.[3][10]

The following diagram illustrates the proposed mechanism of this compound-induced carcinogenesis, starting from exposure and leading to tumor formation.

Caption: Workflow of this compound-Induced Carcinogenesis.

The following diagram illustrates the central role of oxidative stress in mediating the genotoxic effects of this compound.

Caption: this compound-Induced Oxidative Stress and Genotoxicity.

Conclusions

The evidence from animal studies unequivocally demonstrates that potassium this compound is a carcinogen in rodents, inducing tumors in the kidney, thyroid, and peritoneum. The primary mechanism of action involves the induction of oxidative stress and subsequent DNA damage. The dose-response relationship for renal tumors in rats has been well-characterized, providing crucial data for risk assessment. While the specific signaling pathways are a subject of ongoing research, the central role of oxidative stress is well-established. This guide provides a consolidated resource for understanding the carcinogenic potential of this compound, which is essential for regulatory evaluation and the development of strategies to mitigate human exposure.

References

- 1. Toxicity and carcinogenicity of potassium this compound--a new renal carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium this compound: 50 years of research shows serious health risks — Anti Additive Clean Label Organization [anti-a.org]

- 3. usrtk.org [usrtk.org]

- 4. Potassium this compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dose-response studies on the carcinogenicity of potassium this compound in F344 rats after long-term oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Carcinogenicity of potassium this compound administered orally to F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carcinogenicity of potassium this compound administered in the drinking water to male B6C3F1 mice and F344/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular biomarkers of oxidative stress associated with this compound carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A possible role for oxidative stress in potassium this compound (KBrO3) carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of oxidative stress-induced in vivo mutagenicity by potassium this compound and nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Bromide in Surface and Groundwater

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of bromide in surface and groundwater systems. Understanding these sources is critical for professionals in water resource management, environmental science, and drug development, where the presence of bromide can have significant implications for water treatment processes and product safety. This document details the primary geogenic and natural pathways of bromide mobilization, presents quantitative data on its occurrence, and outlines a standard experimental protocol for its analysis.

Introduction to Bromide

Bromide (Br⁻), the ionic form of bromine, is a naturally occurring halide found throughout the Earth's crust, oceans, and atmosphere.[1][2] While generally harmless at low concentrations, its presence in source water is a significant concern, primarily because it can react with disinfectants like ozone or chlorine during water treatment to form harmful brominated disinfection byproducts (DBPs), such as bromate (BrO₃⁻), which is a potential human carcinogen.[3][4]

Principal Natural Sources of Bromide

The primary natural sources of bromide in surface and groundwater are of geologic and marine origin. The mobilization of bromide into water systems is governed by a series of interconnected environmental processes.

-

Seawater Intrusion: The most significant natural source of bromide is seawater, which contains an average bromide concentration of 65-80 mg/L.[1][5][6] In coastal areas, the intrusion of saline water into freshwater aquifers can lead to a substantial increase in bromide concentrations in groundwater.[7][8][9] This process can be exacerbated by factors such as groundwater extraction and sea-level rise.[9][10]

-

Dissolution of Evaporite Minerals: Bromide is often associated with chloride salts due to their similar chemical properties.[1][5] Geological formations containing evaporite minerals, such as halite (rock salt), can be a significant source of bromide.[1][11] As groundwater flows through these formations, it can dissolve these minerals, releasing bromide into the water.[12][13][14]

-

Leaching from Rocks and Soils: Bromine is naturally present in the Earth's crust.[1] Weathering and leaching of bromide-containing minerals from rocks (such as those from the Triassic and Jurassic periods) and soils contribute to the bromide load in both surface and groundwater.[1] For instance, oil shale deposits from the late Cretaceous and early Tertiary periods are identified as a major source of bromine species.[1]

-

Atmospheric Deposition: Bromide from sea spray can enter the atmosphere and subsequently be deposited onto land and into surface waters through rainfall.[1][2] Rainwater in inland areas typically has very low bromide concentrations, often less than 0.01 mg/L.[7][15]

Quantitative Data on Bromide Concentrations

The concentration of bromide in surface and groundwater varies significantly depending on the proximity to sources and local geology. The following table summarizes typical bromide concentrations from various natural sources.

| Water Source | Typical Bromide Concentration (mg/L) | Notes |

| Seawater | 65 - 80 | The primary global reservoir of bromide.[1][5] |

| Freshwater (Rivers, Lakes) | Trace amounts - 0.5 | Generally low in inland areas.[1][5] |

| Groundwater (Inland) | 0.02 - 0.2 | Can be higher in the presence of specific geological formations.[16] |

| Groundwater (Coastal/Saline Intrusion) | Can be as high as 2.3 | Significantly elevated due to mixing with seawater.[7] |

| Rainwater | < 0.01 | Very low concentrations, especially in inland regions.[7] |

| Formation Brines (associated with oil & gas) | Can exceed 1000 | Found in deep geological formations.[17] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes related to bromide in the environment and its analysis, the following diagrams are provided in the DOT language for Graphviz.

Caption: Natural sources and mobilization pathways of bromide into surface and groundwater.

Caption: A typical experimental workflow for bromide analysis using Ion Chromatography.

Experimental Protocol: Determination of Bromide by Ion Chromatography

Ion Chromatography (IC) is a highly sensitive and widely used method for the determination of bromide in water samples.[3] The following protocol is a generalized procedure based on standard methods such as U.S. EPA Method 300.0.[4][18]

5.1. Principle

Ion chromatography separates ions based on their affinity for an ion-exchange resin. A water sample is injected into a stream of eluent (mobile phase) and passed through a separation column (stationary phase). The separated anions are then passed through a suppressor, which reduces the background conductivity of the eluent, and are detected by a conductivity detector. The concentration of bromide is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.[19]

5.2. Reagents and Materials

-

Deionized Water: ASTM Type I reagent-grade water.

-

Eluent Solution: A sodium carbonate/sodium bicarbonate solution is commonly used (e.g., 3.6 mM Na₂CO₃).[19]

-

Suppressor Regenerant: Typically a dilute sulfuric acid solution.

-

Stock Bromide Standard (1000 mg/L): Prepared by dissolving a precise weight of sodium bromide (NaBr) in deionized water.

-

Working Standards: Prepared by diluting the stock bromide standard to various concentrations to create a calibration curve.

-

Sample Preservation Solution: 45 g/L Ethylenediamine (B42938) solution.[18]

5.3. Instrumentation

-

Ion Chromatograph equipped with a guard column, an anion-exchange analytical column (e.g., Metrosep A Supp 7-250 or Dionex IonPac AS9-HC), a chemical suppressor, and a conductivity detector.[18][19]

-

Data acquisition and processing system.

5.4. Sample Collection and Preparation

-

Collect water samples in clean, pre-rinsed plastic or glass bottles.

-

If the analysis is not performed immediately, preserve the sample by adding 1 mL of ethylenediamine preservation solution per liter of sample.[18]

-

Filter the sample through a 0.45-µm pore size filter to remove particulate matter.[20]

5.5. Procedure

-

System Equilibration: Set up the ion chromatograph with the appropriate columns and eluent. Allow the system to equilibrate until a stable baseline is achieved.

-

Calibration:

-

Prepare a series of at least five calibration standards by diluting the stock bromide standard. The concentration range should bracket the expected sample concentrations.

-

Inject each standard into the IC system and record the peak area.

-

Plot a calibration curve of peak area versus bromide concentration. The curve should have a correlation coefficient (r²) of 0.995 or better.

-

-

Sample Analysis:

-

Inject a known volume of the prepared water sample into the IC system.

-

Record the resulting chromatogram and the peak area corresponding to bromide.

-

-

Calculation:

-

Determine the concentration of bromide in the sample by comparing its peak area to the calibration curve.

-

Apply any necessary dilution factors.

-

5.6. Quality Control

-

Analyze a method blank with each batch of samples to check for contamination.

-

Run a laboratory control sample (a standard of known concentration) to verify the accuracy of the calibration.

-

Analyze a matrix spike sample to assess potential matrix interferences.

Conclusion

The natural occurrence of bromide in surface and groundwater is a multifaceted issue driven by geological and marine influences. Seawater intrusion, the dissolution of evaporite minerals, and leaching from rocks and soils are the predominant natural pathways for bromide contamination. Accurate monitoring of bromide concentrations is essential for ensuring the safety of drinking water supplies. Ion chromatography provides a robust and sensitive method for this purpose, enabling water resource managers and scientists to make informed decisions regarding water treatment and management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Sources of Bromide in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. This compound Methods & Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Bromide in water | Metrohm [metrohm.com]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. Bromide Bromates Drinking Water Contaminants [knowyourh2o.com]

- 8. mdpi.com [mdpi.com]

- 9. Saltwater intrusion - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Source and Occurrence of Bromide, Nitrate, and Pesticides in Shallow Ground Water and Surface Water, Montgomery County, NY [ny.water.usgs.gov]

- 17. static.ags.aer.ca [static.ags.aer.ca]

- 18. cromlab-instruments.es [cromlab-instruments.es]

- 19. researchgate.net [researchgate.net]

- 20. chem.uci.edu [chem.uci.edu]

The Dual-Faced Legacy of Bromate: From Dough Enhancer to Disinfection Byproduct

A Technical Whitepaper on the History, Application, and Toxicological Profile of Bromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium this compound, a potent oxidizing agent, has a long and controversial history, initially lauded as a revolutionary dough conditioner in the baking industry and later identified as a carcinogenic disinfection byproduct in ozonated drinking water. This in-depth technical guide explores the multifaceted history of this compound, detailing its application as a food additive and its formation as a water disinfectant byproduct. The document provides a comprehensive overview of the toxicological data, including its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). Detailed experimental protocols for the detection of this compound in food and water are presented, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms of this compound-induced carcinogenicity through signaling pathway diagrams, offering a valuable resource for researchers in toxicology, food science, and environmental health.

A Bifurcated History: this compound in Food and Water

The Rise and Fall of this compound as a Dough Conditioner

Potassium this compound (KBrO₃) was first patented for use in baking in 1914, heralding a new era of industrial bread production.[1][2] Its primary function as a flour improver, or dough conditioner, was to strengthen the gluten network in dough.[3] This was achieved by oxidizing the sulfhydryl groups of gluten proteins to form disulfide bonds, resulting in a more elastic and resilient dough.[4][5] This process allowed for greater gas retention during fermentation, leading to a higher rise, finer crumb structure, and a characteristically white appearance in the final baked product.[6]

The use of potassium this compound became widespread due to its effectiveness and low cost. However, concerns about its safety began to emerge in the latter half of the 20th century. A pivotal moment came in 1982 when Japanese researchers published studies demonstrating that potassium this compound could induce cancer in the kidneys and thyroids of rats.[7][8] This discovery prompted a wave of regulatory action worldwide. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) recommended in 1992 that the use of potassium this compound as a flour treatment agent was no longer appropriate.[9][10] Subsequently, numerous countries and regions, including the European Union (1990), Canada (1994), China (2005), and India (2016), banned its use in food products.[1][2][11]